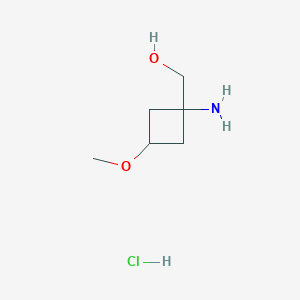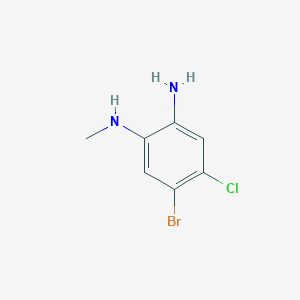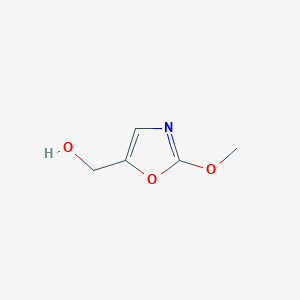![molecular formula C12H17NO4 B6603711 benzyl N-[2-(methoxymethoxy)ethyl]carbamate CAS No. 122225-22-3](/img/structure/B6603711.png)
benzyl N-[2-(methoxymethoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate, also known as BNMEEC, is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments.
Scientific Research Applications
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate has a wide range of applications in scientific research. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments. benzyl N-[2-(methoxymethoxy)ethyl]carbamate is used in the synthesis of a variety of compounds, such as peptides, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds. In addition, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is used in the synthesis of polymers, such as polyurethanes and polyamides.
Mechanism of Action
The mechanism of action of benzyl N-[2-(methoxymethoxy)ethyl]carbamate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming an intermediate with the reactants. This intermediate then undergoes a reaction to form the desired product. This mechanism is similar to the mechanism of action of other catalysts, such as acids and bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl N-[2-(methoxymethoxy)ethyl]carbamate are not well understood. However, it is believed that the compound does not have any significant effect on the body. It is not toxic, and does not interact with any known biochemical pathways.
Advantages and Limitations for Lab Experiments
The advantages of using benzyl N-[2-(methoxymethoxy)ethyl]carbamate in laboratory experiments include its high yield and purity, its low cost, and its low toxicity. Additionally, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is highly versatile, making it an ideal choice for a variety of laboratory experiments. However, there are some limitations to using benzyl N-[2-(methoxymethoxy)ethyl]carbamate in laboratory experiments. For example, the compound is not as stable as other catalysts, and can be easily degraded by heat or light. Additionally, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is not as effective as other catalysts in certain reactions.
Future Directions
There are a variety of potential future directions for benzyl N-[2-(methoxymethoxy)ethyl]carbamate research. For example, further research could be conducted to better understand the mechanism of action of the compound, and to develop more efficient synthesis methods. Additionally, further research could be conducted to explore the potential applications of benzyl N-[2-(methoxymethoxy)ethyl]carbamate in the synthesis of polymers, pharmaceuticals, and organometallic compounds. Finally, research could be conducted to explore the potential biochemical and physiological effects of benzyl N-[2-(methoxymethoxy)ethyl]carbamate, and to develop more efficient methods of synthesis and purification.
Synthesis Methods
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate can be synthesized by a variety of methods, depending on the desired end product. One of the most common methods is the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of sodium hydroxide. This reaction yields benzyl N-[2-(methoxymethoxy)ethyl]carbamate in high yield and purity. Other methods of synthesis include the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a base such as potassium tert-butoxide, and the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a strong base such as sodium hydride.
properties
IUPAC Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-16-8-7-13-12(14)17-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZVUHFLIJPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)

![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)